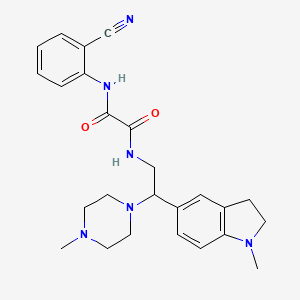![molecular formula C16H17N3O3 B2800720 Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate CAS No. 2034587-48-7](/img/structure/B2800720.png)
Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate typically involves multiple steps, starting with the formation of the pyrazolopyridine core. One common approach is the cyclization of aminopyridines with hydrazines to form the pyrazolopyridine ring system[_{{{CITATION{{{1{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO[1 ...](https://link.springer.com/content/pdf/10.1007/s10593-011-0840-y.pdf). Subsequent steps may include nitration, reduction, and esterification to introduce the desired functional groups[{{{CITATION{{{1{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 ...[{{{CITATION{{{_2{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo 1,5-.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Addition Reactions: Various electrophiles and nucleophiles can be used to add functional groups to the compound.
Major Products Formed: The reactions can lead to a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its pyrazolopyridine core is valuable in the construction of pharmaceuticals and agrochemicals.
Biology: The biological activity of pyrazolopyridines has been explored in various studies. These compounds have shown potential as antiviral, antibacterial, and anticancer agents .
Medicine: Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate and its derivatives have been investigated for their therapeutic potential in treating diseases such as hepatitis B and certain types of cancer.
Industry: In the material science industry, this compound can be used in the development of new materials with unique properties, such as conductivity, fluorescence, and thermal stability .
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in the context of antiviral activity, it may inhibit viral replication by interfering with viral enzymes or proteins. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparaison Avec Des Composés Similaires
Pyrazolopyrimidines
Pyrazolotriazines
Pyrazolopyridazines
Uniqueness: Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate is unique due to its specific substitution pattern and the presence of the carbamoyl group, which can influence its reactivity and biological activity compared to other pyrazolopyridines.
Propriétés
IUPAC Name |
methyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-22-16(21)12-4-2-11(3-5-12)15(20)18-13-7-9-19-14(10-13)6-8-17-19/h2-6,8,13H,7,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZFDSSTBGGREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN3C(=CC=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide](/img/structure/B2800641.png)


![bis(propan-2-yl) [(phenylamino)(3,4,5-trimethoxyphenyl)methyl]phosphonate](/img/structure/B2800645.png)
![1-{[1-(2-chlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2800647.png)
![3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B2800648.png)
![N-(3,5-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2800650.png)
![N-phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2800651.png)
![1-[3-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl]prop-2-en-1-one](/img/structure/B2800653.png)
![2-Hydroxy-5-{[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]amino}benzoic acid](/img/structure/B2800654.png)
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2800657.png)


